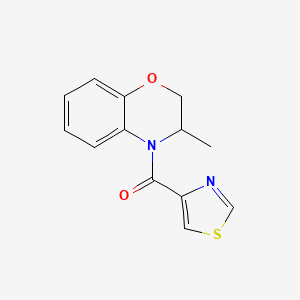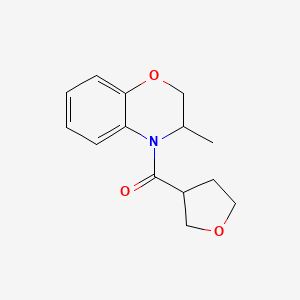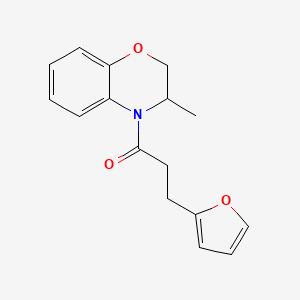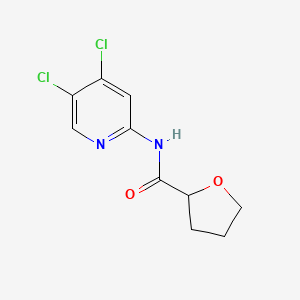![molecular formula C16H22N2O2 B7586182 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)
3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one, also known as 3-HO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one can disrupt glutamatergic neurotransmission and alter the function of neural circuits in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one are still being studied, but it is known to cause dissociative effects such as depersonalization and derealization. It can also cause sedation, analgesia, and anesthesia at higher doses. Additionally, it has been shown to have neuroprotective effects in animal models of ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one in lab experiments include its potent NMDA receptor antagonism and its ability to induce dissociative effects, which could be useful in the study of neurological disorders and pain management. However, its potential for abuse and its lack of clinical data make it a challenging compound to work with.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies on its neuroprotective effects could lead to the development of new treatments for stroke and other forms of brain injury. Finally, more research is needed to fully understand the biochemical and physiological effects of 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one and its potential for abuse.
Synthesemethoden
The synthesis of 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one involves the reaction of 1-(4-methylphenyl)piperidin-2-one with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of extraction and recrystallization steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one has been used in a variety of scientific research studies, primarily in the field of neuroscience. It has been found to act as a potent NMDA receptor antagonist, which makes it useful in the study of glutamatergic neurotransmission and its role in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, 3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one has been shown to have analgesic and anesthetic properties, which could be useful in the development of new pain medications.
Eigenschaften
IUPAC Name |
3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-6-13(7-5-12)18-9-2-3-15(16(18)20)17-10-8-14(19)11-17/h4-7,14-15,19H,2-3,8-11H2,1H3/t14-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAMKIBGYVPPEW-MLCCFXAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)N3CC[C@@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7586100.png)






![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)





![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)